molecular formula C17H27NO3S B8784830 Cycloxydim

Cycloxydim

Cat. No.: B8784830
M. Wt: 325.5 g/mol
InChI Key: GGWHBJGBERXSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloxydim is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexene ring, a thianyl group, and a carbonimidoyl moiety, suggests it may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloxydim likely involves multiple steps, including the formation of the cyclohexene ring, introduction of the thianyl group, and the addition of the carbonimidoyl moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cycloxydim may undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonimidoyl moiety to an amine.

    Substitution: Replacement of the thianyl group with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.

Scientific Research Applications

Cycloxydim may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Cycloxydim would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other cyclohexene derivatives, thianyl-containing molecules, and carbonimidoyl compounds.

Uniqueness

The uniqueness of Cycloxydim lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to related compounds.

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

2-(N-ethoxy-C-propylcarbonimidoyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3

InChI Key

GGWHBJGBERXSLL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.